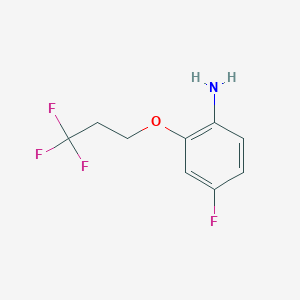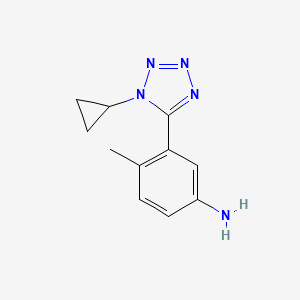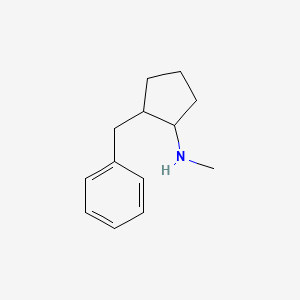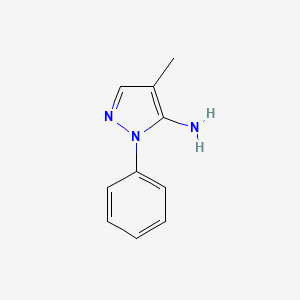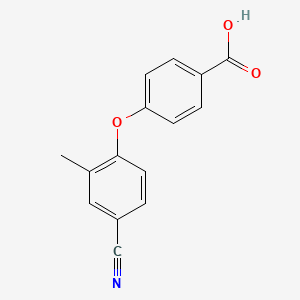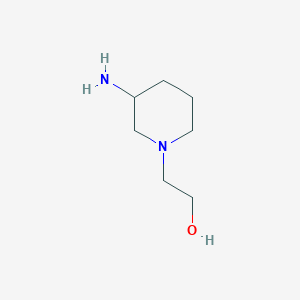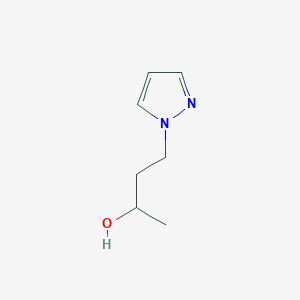
4-(1H-pyrazol-1-yl)butan-2-ol
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Activities : Some derivatives of 4-(1H-pyrazol-1-yl)butan-2-ol have been synthesized and evaluated for their analgesic, anti-inflammatory, and platelet anti-aggregating activities. Notably, certain dimethylamino derivatives exhibited significant analgesic activity, with a subset also showing potent platelet anti-aggregating properties at specific concentrations. However, the anti-inflammatory activity observed in some pyrazoles was classified as weak (Menozzi et al., 2000).
Antimicrobial and Anticancer Activities : A series of 2-pyrazoline derivatives, synthesized through a cyclization method involving biphenyl chalcone, n-butyric acid, and hydrazine hydrate, demonstrated promising in silico and in vitro antimicrobial and anticancer activities. These derivatives underwent docking studies with bacterial and breast cancer proteins, showcasing high binding affinity and effectiveness in in vitro anticancer activity assays (Rathinamanivannan et al., 2019).
Materials Science Applications
- Corrosion Inhibitors : Research into pyrazole ligands and their monometallic and bimetallic complexes has revealed their application as novel corrosion inhibitors. These compounds, including 1,4-bis(3,5-dimethylpyrazol-1-yl)butane and related derivatives, have been shown to significantly mitigate steel corrosion in acidic solutions, demonstrating inhibition efficiencies exceeding 85%. This suggests their potential in creating protective films on metal surfaces (Masoumi et al., 2020).
Synthetic Chemistry Applications
Ionic Liquid-Catalyzed Synthesis : The use of ionic liquids in the synthesis of complex organic compounds is a growing area of interest. For example, [bmim][OH−], an imidazole-based ionic liquid, has been employed as a catalyst for the synthesis of pyranopyrazoles, demonstrating high yields, short reaction times, and environmental friendliness. This approach highlights the potential of ionic liquids in facilitating efficient and green synthetic methodologies (Aliabadi & Mahmoodi, 2016).
DFT Studies for Corrosion Inhibition : A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors. This research provides insights into the molecular properties contributing to the effectiveness of these inhibitors, emphasizing the importance of theoretical studies in understanding and designing new corrosion inhibitors (Wang et al., 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




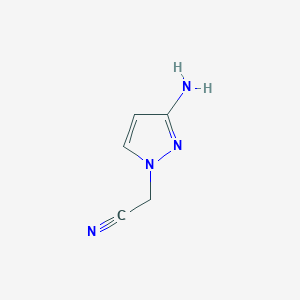
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

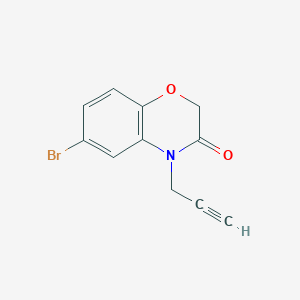
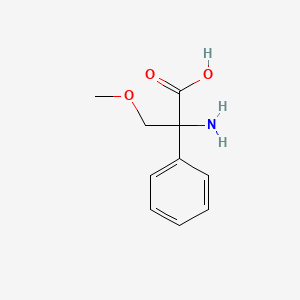
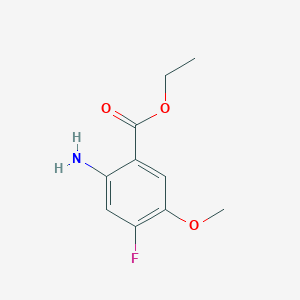
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
